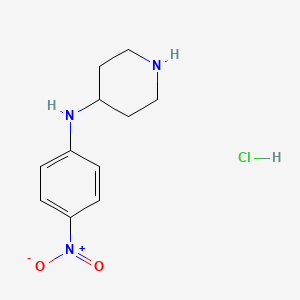
N-(4-Nitrophenyl)piperidin-4-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Nitrophenyl)piperidin-4-amine, HCl is a chemical compound that features a piperidine ring substituted with a nitrophenyl group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrophenyl)piperidin-4-amine typically involves the condensation of 4-chloronitrobenzene with piperidine. This reaction is followed by reduction and cyclization steps to yield the desired product. The reaction conditions often include the use of sodium chlorite under a carbon dioxide atmosphere to oxidize the piperidine cycle to the corresponding lactam .
Industrial Production Methods
In industrial settings, the production of N-(4-Nitrophenyl)piperidin-4-amine involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow chemistry and other advanced techniques to ensure high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Nitrophenyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactams.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The nitrophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sodium chlorite for oxidation, hydrogen gas with a suitable catalyst for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and pressures to ensure the stability of the compound .
Major Products
The major products formed from these reactions include lactams, amines, and substituted derivatives of the original compound. These products are often used as intermediates in the synthesis of more complex organic molecules .
Applications De Recherche Scientifique
N-(4-Nitrophenyl)piperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(4-Nitrophenyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the piperidine ring can interact with various receptors and enzymes. These interactions can modulate biological activities and lead to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Chloro-2-nitrophenyl)piperidin-4-amine: Similar in structure but with a chloro substituent.
N-(Pyridin-4-yl)pyridin-4-amine: Contains a pyridine ring instead of a nitrophenyl group.
Domperidone: A pharmaceutical compound with a similar piperidine structure but different functional groups.
Uniqueness
N-(4-Nitrophenyl)piperidin-4-amine is unique due to its specific combination of a nitrophenyl group and a piperidine ring. This combination imparts distinct chemical and biological properties, making it valuable in various applications .
Propriétés
Numéro CAS |
333986-62-2 |
|---|---|
Formule moléculaire |
C11H16ClN3O2 |
Poids moléculaire |
257.72 g/mol |
Nom IUPAC |
N-(4-nitrophenyl)piperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C11H15N3O2.ClH/c15-14(16)11-3-1-9(2-4-11)13-10-5-7-12-8-6-10;/h1-4,10,12-13H,5-8H2;1H |
Clé InChI |
ZDRVUHUZRIWRNG-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1NC2=CC=C(C=C2)[N+](=O)[O-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


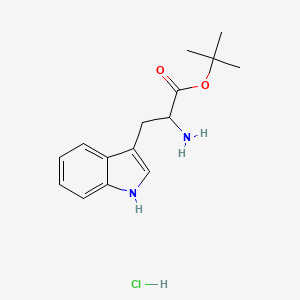
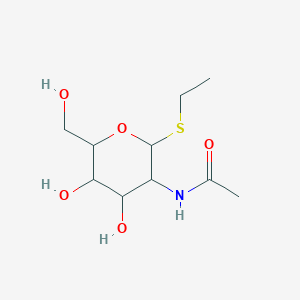


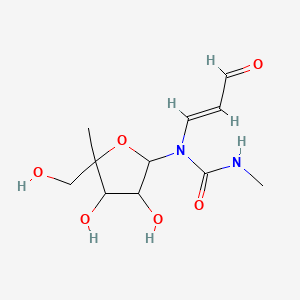
![L-Norleucinamide, N-(4-morpholinylcarbonyl)-L-phenylalanyl-N-[(1S)-1-(cyclohexylmethyl)-3,3-difluoro-4-(methylamino)-2,4-dioxobutyl]-(9CI)](/img/structure/B15125571.png)
![(15,16-Dihydroxy-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B15125576.png)
![3-[4-[2-[4-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-2-oxo-1H-pyridin-3-yl]-7-methyl-3H-benzimidazol-5-yl]piperazin-1-yl]propanenitrile](/img/structure/B15125580.png)

![Ethyl [1,2,4]Triazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B15125594.png)
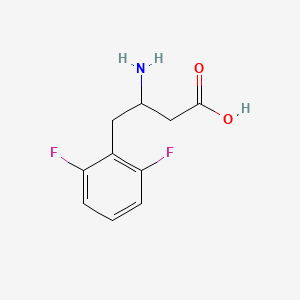
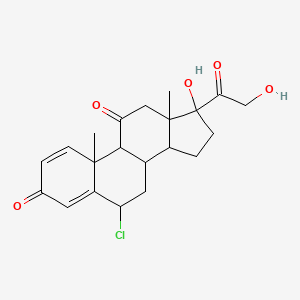
![N-[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-N-(2-methoxy-4-nitrophenyl)-1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide](/img/structure/B15125632.png)
![[[2-[1-(6-Aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15125636.png)
